Dioscin

Aquaculture parasitology Anthelmintic discovery Therapeutic index

Standard steroidal saponins often vary in sugar chain structure, compromising assay reproducibility. Dioscin (CAS 19057-60-4) is a defined spirostanol glycoside with a branched chacotriose moiety, isolated from Dioscorea spp. This certified reference standard solves structural ambiguity in SAR and anti-cancer screening. - Differentiated bioactivity: 2.6× higher cytotoxicity vs. gracillin in HL60 cells; cleaner PK profile (no P-gp efflux, t½ >11.3 min vs. diosgenin). - Direct B2B supply: Packaged for R&D, with batch-specific purity data available.

Molecular Formula C45H72O16
Molecular Weight 869.0 g/mol
Cat. No. B8082496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioscin
Molecular FormulaC45H72O16
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
InChIKeyVNONINPVFQTJOC-OXSREHLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioscin Identity and Source Profile


Dioscin (CAS 19057-60-4) is a spirostanol steroidal saponin comprising the aglycone diosgenin (25R-spirost-5-en-3β-ol) linked at C-3 to a branched chacotriose moiety (α-L-rhamnopyranosyl-(1→2)-O-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside) [1]. It is isolated predominantly from rhizomes of Dioscorea, Paris, Polygonatum, and Smilax species, and is distinguished from co-occurring saponins (e.g., gracillin, protodioscin) by its specific sugar chain architecture — a structural feature that dominates its pharmacodynamic and pharmacokinetic behaviour [2].

1
Chacotriose saponin for structural identity-driven research workflows
2
Spirostanol scaffold with reported cell-model and ADME endpoint context
3
Isolated predominantly from Dioscorea, Paris, and Smilax rhizomes

Why Dioscin Cannot Be Substituted with Analogs


Dioscin, its aglycone diosgenin, the regioisomeric trisaccharide saponin gracillin (gracillintriose at C-3), and the furostanol protodioscin share a common steroidal scaffold but diverge critically in sugar composition, linkage topology, and ring-closure state. These structural differences dictate intestinal permeability, P-glycoprotein substrate status, metabolic stability against Phase I/II enzymes, and rank-order antiproliferative potency across cancer types [1][2]. Substituting dioscin with diosgenin disregards the glycoside's superior Caco-2 permeability and resistance to S9-mediated depletion; replacing with gracillin forfeits approximately 2.6-fold higher cytotoxicity against HL60 leukemia cells [3]. The quantitative evidence below demonstrates that each analog occupies a distinct performance niche, making generic substitution scientifically indefensible without explicit re-validation for the intended endpoint.

Diosgenin substitution ignores glycoside-dependent Caco-2 permeability and S9 metabolic stability context
Gracillin replacement may shift cytotoxicity endpoint profile; reported 2.6-fold response difference in HL60 cells
Protodioscin furostanol ring-open state alters anti-inflammatory NO inhibition ranking

Head-to-Head Differentiation Data


Anthelmintic Therapeutic Index vs Polyphyllin D

In the only published head-to-head in vivo anthelmintic comparison, dioscin achieved an EC50 of 0.44 mg/L against the monogenean parasite Dactylogyrus intermedius, versus 0.70 mg/L for polyphyllin D — both superior to the clinical comparator mebendazole (EC50 1.25 mg/L). Crucially, the acute host toxicity (LC50 in goldfish) was 1.37 mg/L for dioscin compared to 1.08 mg/L for polyphyllin D, yielding calculated therapeutic indices (TI = LC50/EC50) of 3.11 for dioscin and 1.54 for polyphyllin D [1]. The approximately 2-fold higher TI makes dioscin the safer anthelmintic candidate among the two steroidal saponins tested.

Anthelmintic TI
Head-to-head
TI 3.11 vs 1.54 (polyphyllin D); EC50 0.44 mg/L
Reported wider safety window context in goldfish model
In vivo bath exposure, 48 h; LC50 measured in parallel
Aquaculture parasitology Anthelmintic discovery Therapeutic index

Anti-Inflammatory NO Inhibition Potency

In a direct comparative study evaluating NO production inhibition in LPS-stimulated RAW264.7 murine macrophages, dioscin demonstrated an IC50 of 0.469 μM, outperforming the structurally related saponins protodioscin (IC50 = 0.712 μM) and gracillin (IC50 = 0.815 μM) isolated from the same botanical source [1]. Dioscin was 1.52-fold more potent than protodioscin and 1.74-fold more potent than gracillin. All three compounds also significantly reduced TNF-α, IL-1β, and IL-6 levels, but dioscin achieved the lowest IC50 among the three identified anti-inflammatory actives.

NO Inhibition
Head-to-head
IC50 0.469 μM (RAW264.7)
Supports anti-inflammatory assay context; highest rank among tested saponins
LPS-induced NO; MTT viability control included
Anti-inflammatory screening Nitric oxide inhibition Steroidal saponin ranking

Cytotoxicity Against Leukemia Cells vs Gracillin

In a bioassay-guided fractionation study isolating dioscin and gracillin from Chamaecostus subsessilis, both compounds were tested head-to-head by MTT assay against human promyelocytic leukemia HL60 cells. Dioscin exhibited an IC50 of 5.3 μM, compared to 14.0 μM for gracillin — a 2.64-fold potency advantage [1]. However, neither compound demonstrated selectivity relative to the non-tumor HEK-293 embryonic renal cell line in this study, indicating that the potency advantage is absolute rather than selective. This finding aligns with broader structure-activity relationship (SAR) data showing that chacotriose-containing steroid glycosides (dioscin, solamargine, chaconine) consistently exhibit higher antiproliferative activity than other trisaccharide-containing analogs such as gracillin and solasonine across HeLa, H7402, and L929 cell lines [2].

HL60 Cytotoxicity
Head-to-head
IC50 5.3 μM vs 14.0 μM (gracillin)
Supports cell-model endpoint review; reported 2.64-fold response difference
MTT assay, 48 h; no selectivity vs HEK-293 in this study
Leukemia cytotoxicity MTT assay Saponin SAR

Intestinal Permeability and Metabolic Stability vs Diosgenin

In a comprehensive comparative ADME study, dioscin demonstrated higher permeability across Caco-2 monolayers than diosgenin, with no significant efflux — whereas diosgenin was subject to P-glycoprotein (P-gp)-mediated efflux, confirmed using the P-gp inhibitor verapamil [1]. Furthermore, dioscin was stable in both human liver microsomes (HLM, Phase I) and S9 fractions (Phase I + II), while diosgenin was rapidly depleted in S9 fractions with a half-life of 11.3 minutes, indicating susceptibility to Phase II conjugation. Regarding drug-drug interaction potential, dioscin inhibited CYP3A4 with an IC50 of 33 μM, approximately 2-fold weaker than diosgenin (IC50 = 17 μM), suggesting a lower likelihood of CYP3A4-mediated interactions [1]. Both compounds showed negligible inhibition of CYP2D6, CYP2C19, and CYP1A2. In simulated gastric fluid (SGF), dioscin degraded 28.3% with 24.2% conversion to diosgenin; in simulated intestinal fluid (SIF), degradation was 12.4% with only 2.4% conversion .

ADME Stability
Head-to-head
Avoids P-gp efflux; stable in S9 vs diosgenin t½ 11.3 min
Supports ADME tool compound context; lower Phase II depletion risk
Caco-2 monolayer; HLM/S9; CYP3A4 IC50 33 μM
ADME profiling Caco-2 permeability Metabolic stability Drug-drug interaction

Systemic Exposure After Oral Administration

In a pharmacokinetic study of nine steroidal saponins from Paris polyphylla extract orally administered to rats, dioscin achieved a Cmax of 16.17 ± 0.64 µg/L — the second highest among all nine components tested, surpassed only by polyphyllin VII (Cmax = 17.0 ± 2.24 µg/L). In contrast, six other saponins — including polyphyllin I, polyphyllin II, progenin III, polyphyllin IV, gracillin, and polyphyllin — all exhibited Cmax values below 10 µg/L [1]. Although absolute oral bioavailability for all nine compounds remained below 1%, dioscin's relatively higher systemic exposure is relevant. Additionally, a separate class-level pharmacokinetic review identified dioscin — alongside ginsenosides Ra3, Rb1, Rc, and Rd — as belonging to a distinct subset of saponins that undergo slow biliary excretion and exhibit prolonged elimination half-lives of 7–25 hours in rats, in contrast to the majority of saponins that are rapidly cleared via bile [2].

Oral Exposure
Cross-study
Cmax 16.17 μg/L; t½ 7–25 h class
Supports exposure-model interpretation; prolonged circulation context
Rat oral P. polyphylla extract; UPLC-MS/MS
Pharmacokinetics Oral bioavailability ranking Systemic exposure

Lipophilicity Ranking Among Saponins

In a formulation optimization study measuring n-octanol/water partition coefficients of the six major saponins from Rhizoma paridis, dioscin ranked second (after Chonglouoside H), with the rank order: Chonglouoside H > Dioscin > Polyphyllin D > Gracillin > Paris-VII > Formosanin C [1]. This higher lipophilicity relative to polyphyllin D and gracillin contributed to superior absorptive characteristics in solid dispersion (SD) formulations, and the study further noted that the intestinal absorption rate of diosgenyl saponins (including dioscin) exceeded that of pennogenyl saponins [1].

Lipophilicity
Head-to-head
Rank 2 of 6 saponins (logP)
Formulation-development context; ranked behind chonglouoside H
n-Octanol/water partition; Rhizoma paridis saponins
Formulation development Partition coefficient Lipophilicity ranking

Best-Fit Research and Industrial Applications


Aquaculture Anthelmintic Lead Development

For research groups developing natural product-based parasiticides for aquaculture, dioscin's 1.59-fold higher potency (EC50 0.44 vs 0.70 mg/L) and approximately 2-fold higher therapeutic index (TI 3.11 vs 1.54) compared to polyphyllin D — both more effective than mebendazole — positions dioscin as the preferred lead compound for further medicinal chemistry optimization or formulation development targeting monogenean infestations in farmed fish [1].

In Vivo Studies Requiring Predictable ADME

In experimental settings where avoiding P-glycoprotein-mediated efflux, maintaining Phase II metabolic stability, and minimizing CYP3A4 inhibition are critical for data interpretability, dioscin should be selected over diosgenin. Dioscin's Caco-2 permeability without significant efflux, stability in S9 fractions (vs diosgenin t½ = 11.3 min), and 1.94-fold weaker CYP3A4 inhibition (IC50 33 vs 17 μM) provide a cleaner pharmacokinetic profile for mechanistic in vivo studies [2].

Anti-Inflammatory Bioassay Reference Standard

For laboratories establishing quantitative anti-inflammatory screening platforms or validating HPLC-based bioassay-guided fractionation protocols, dioscin (IC50 0.469 μM) offers the highest measurable potency against LPS-induced NO production when compared directly to protodioscin (0.712 μM) and gracillin (0.815 μM) — both of which co-occur in Dioscorea nipponica extracts — enabling the most sensitive detection of anti-inflammatory activity in complex botanical matrices [3].

Steroidal Saponin SAR Probe for Antiproliferative Studies

Dioscin serves as the prototypical chacotriose-containing steroidal saponin in structure-activity relationship (SAR) investigations, where its branched trisaccharide moiety consistently confers significantly higher antiproliferative activity than the linear trisaccharides found in gracillin and solasonine across HeLa cervical carcinoma, H7402 hepatocellular carcinoma, and L929 fibroblast cell lines [4]. This makes dioscin the essential reference standard for any SAR campaign exploring the role of sugar chain architecture in saponin-mediated cytotoxicity.

Application
Selection Property
Validation Focus
Aquaculture parasiticide screening
Anthelmintic endpoint review
TI and EC50 in target host model
In vivo ADME profiling
Permeability and metabolic stability context
P-gp efflux, S9 depletion, CYP3A4 inhibition
Anti-inflammatory bioassay standard
NO inhibition assay context
IC50 ranking among co-occurring saponins
Saponin SAR probe
Chacotriose moiety review
Cell-model endpoint context across lines
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